molecular formula C15H12ClNO B14309707 1-(6-Chloro-9H-carbazol-2-YL)propan-1-one CAS No. 114012-26-9

1-(6-Chloro-9H-carbazol-2-YL)propan-1-one

Cat. No.: B14309707
CAS No.: 114012-26-9
M. Wt: 257.71 g/mol
InChI Key: ILAYYOSOFGUTHR-UHFFFAOYSA-N
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Description

1-(6-Chloro-9H-carbazol-2-YL)propan-1-one is an organic compound that belongs to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a chlorine atom at the 6-position and a propan-1-one group at the 2-position of the carbazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-9H-carbazol-2-YL)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-9H-carbazole.

    Alkylation: The 6-chloro-9H-carbazole is then subjected to alkylation using propan-1-one under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-9H-carbazol-2-YL)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

1-(6-Chloro-9H-carbazol-2-YL)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-9H-carbazol-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Carprofen: A non-steroidal anti-inflammatory drug with a similar carbazole structure.

    2-(6-Chloro-9H-carbazol-2-YL)propan-1-ol: A related compound with an alcohol group instead of a ketone.

    N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with a similar carbazole core but different functional groups.

Uniqueness

1-(6-Chloro-9H-carbazol-2-YL)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

114012-26-9

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

1-(6-chloro-9H-carbazol-2-yl)propan-1-one

InChI

InChI=1S/C15H12ClNO/c1-2-15(18)9-3-5-11-12-8-10(16)4-6-13(12)17-14(11)7-9/h3-8,17H,2H2,1H3

InChI Key

ILAYYOSOFGUTHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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